7-Benzyl-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrochloride
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Overview
Description
7-Benzyl-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrochloride is a nitrogen-containing heterocyclic compound. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound consists of a naphthyridine core with a benzyl group attached, making it a unique and versatile molecule.
Preparation Methods
The synthesis of 7-Benzyl-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrochloride typically involves multi-step processes. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions . For instance, the preparation might start with the formation of a naphthyridine intermediate, followed by benzylation and subsequent reduction steps. Industrial production methods often optimize these steps to enhance yield and purity, employing catalysts and controlled reaction environments .
Chemical Reactions Analysis
7-Benzyl-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified naphthyridine derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, 7-Benzyl-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrochloride exhibits pharmacological activities, including anticancer, anti-HIV, and antimicrobial properties . It is also utilized in industrial applications, such as in the development of new materials and diagnostic tools .
Mechanism of Action
The mechanism of action of 7-Benzyl-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrochloride involves its interaction with specific molecular targets and pathways . For example, in its anticancer activity, the compound may inhibit certain enzymes or interfere with DNA replication in cancer cells. In the case of its anti-HIV activity, it might target viral enzymes or proteins essential for the virus’s replication cycle .
Comparison with Similar Compounds
7-Benzyl-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrochloride can be compared with other naphthyridine derivatives, such as 1,5-naphthyridine and 1,6-naphthyridine . While these compounds share a similar core structure, their biological activities and applications can vary significantly. The presence of the benzyl group in this compound contributes to its unique properties and enhances its pharmacological potential .
Properties
Molecular Formula |
C15H18Cl2N2 |
---|---|
Molecular Weight |
297.2 g/mol |
IUPAC Name |
7-benzyl-6,8-dihydro-5H-1,7-naphthyridine;dihydrochloride |
InChI |
InChI=1S/C15H16N2.2ClH/c1-2-5-13(6-3-1)11-17-10-8-14-7-4-9-16-15(14)12-17;;/h1-7,9H,8,10-12H2;2*1H |
InChI Key |
VFMPMNQPBBEOMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C=CC=N2)CC3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
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